molecular formula C15H21NO2 B13919495 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one

1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one

Cat. No.: B13919495
M. Wt: 247.33 g/mol
InChI Key: CIHQKPZQOORNIJ-UHFFFAOYSA-N
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Description

1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one is an organic compound with a unique chemical structure. It is a white solid with specific chemical properties that make it useful in various scientific and industrial applications . The compound’s structure includes a piperidine ring, an ethoxy group, and a phenyl ring, which contribute to its reactivity and functionality.

Preparation Methods

The synthesis of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one involves several steps. One common method includes the reaction of 3-(2-(Piperidin-1-yl)ethoxy)phenylboronic acid with ethanone under specific conditions . The reaction typically requires a catalyst and is carried out under inert atmosphere conditions to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one can be compared with similar compounds such as:

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-[3-(2-piperidin-1-ylethoxy)phenyl]ethanone

InChI

InChI=1S/C15H21NO2/c1-13(17)14-6-5-7-15(12-14)18-11-10-16-8-3-2-4-9-16/h5-7,12H,2-4,8-11H2,1H3

InChI Key

CIHQKPZQOORNIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCN2CCCCC2

Origin of Product

United States

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